molecular formula C14H20N2O9 B12296287 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

Cat. No.: B12296287
M. Wt: 360.32 g/mol
InChI Key: QZRKNNXRNBTODR-ZILDAPBQSA-N
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Description

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile is a complex organic compound with a unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile involves multiple steps, including the formation of the pyridine ring and the attachment of the sugar moiety. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different quinone derivatives, while reduction reactions can yield various alcohols and amines .

Scientific Research Applications

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile stands out due to its unique structure, which combines a pyridine ring with a sugar moiety.

Properties

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9+,10+,11-,12+,13?,14?/m1/s1

InChI Key

QZRKNNXRNBTODR-ZILDAPBQSA-N

Isomeric SMILES

CN1C(C(C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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